Bis(4-ethylphenyl)acetylene
Overview
Description
Bis(4-ethylphenyl)acetylene is an organic compound with the molecular formula C18H18 It is a derivative of acetylene, featuring two 4-ethylphenyl groups attached to the acetylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(4-ethylphenyl)acetylene can be synthesized through several methods, one of which involves the Sonogashira coupling reaction. This reaction typically uses palladium catalysts and copper co-catalysts to couple terminal alkynes with aryl halides. The reaction conditions often include the use of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing more efficient catalysts to reduce costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Bis(4-ethylphenyl)acetylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form diketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the triple bond to form alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Bis(4-ethylphenyl)acetylene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: Its conjugated structure makes it useful in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Pharmaceuticals: It can be used in the synthesis of biologically active compounds, potentially leading to new drug candidates.
Mechanism of Action
The mechanism of action for Bis(4-ethylphenyl)acetylene in various reactions involves the interaction of its acetylene moiety with different reagents. For example, in the Sonogashira coupling reaction, the acetylene group undergoes oxidative addition with the palladium catalyst, followed by transmetalation and reductive elimination to form the coupled product . The phenyl rings can participate in electrophilic substitution reactions, where the electron-rich aromatic system interacts with electrophiles.
Comparison with Similar Compounds
Similar Compounds
Phenylacetylene: A simpler analog with a single phenyl group attached to the acetylene moiety.
Bis(4-methylphenyl)acetylene: Similar structure but with methyl groups instead of ethyl groups on the phenyl rings.
Uniqueness
Bis(4-ethylphenyl)acetylene is unique due to the presence of ethyl groups, which can influence its reactivity and physical properties compared to its analogs
Properties
IUPAC Name |
1-ethyl-4-[2-(4-ethylphenyl)ethynyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18/c1-3-15-5-9-17(10-6-15)13-14-18-11-7-16(4-2)8-12-18/h5-12H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGWBBCAKHJUPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60511900 | |
Record name | 1,1'-(Ethyne-1,2-diyl)bis(4-ethylbenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60511900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79135-69-6 | |
Record name | 1,1'-(Ethyne-1,2-diyl)bis(4-ethylbenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60511900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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